

Strategies to improve the tolerability of NPY2R agonists

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Compound of Interest

Compound Name: Nisotirostide

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NPY2R Agonist Tolerability Technical Support Center

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the tolerability of Neuropeptide Y2 Receptor (NPY2R) agonists in their experiments.

Troubleshooting Guides

Issue 1: High Incidence of Nausea and Vomiting in Preclinical/Clinical Studies

Question: We are observing a high frequency of nausea and vomiting with our NPY2R agonist. How can we mitigate these gastrointestinal side effects?

Answer: Nausea and vomiting are common dose-limiting side effects of NPY2R agonists, likely due to the activation of NPY2Rs in brain regions like the area postrema, which is involved in emesis^[1]. Here are several strategies to address this issue:

1. Dose-Escalation Regimen:

- **Rationale:** Gradually increasing the dose can help to induce tolerance and reduce the severity of gastrointestinal side effects.

- Experimental Protocol:
 - Design: A single ascending dose (SAD) study is a common approach. Start with a low, sub-therapeutic dose and gradually escalate in subsequent cohorts of subjects.
 - Example Dosing Cohorts:
 - Cohort 1: 0.05 mg
 - Cohort 2: 0.1 mg
 - Cohort 3: 0.25 mg
 - Cohort 4: 0.5 mg
 - Cohort 5: 1.0 mg
 - Cohort 6: 2.0 mg
 - Tolerability Assessment: Monitor subjects for a defined period (e.g., 24-48 hours) after each dose for adverse events. Use a standardized questionnaire to assess the severity and duration of nausea. The frequency of vomiting episodes should be recorded.
 - Progression: Only proceed to the next dose level if the previous one is deemed safe and tolerable by an independent safety monitoring committee.

2. Co-administration with a GLP-1 or GIP Receptor Agonist:

- Rationale: Co-administration of NPY2R agonists with glucagon-like peptide-1 (GLP-1) or glucose-dependent insulintropic polypeptide (GIP) receptor agonists may have synergistic effects on efficacy (e.g., weight loss) while potentially mitigating nausea. The mechanisms may involve different effects on central and peripheral pathways controlling appetite and nausea.
- Experimental Protocol:
 - Design: In preclinical models or clinical trials, administer the NPY2R agonist in combination with a low dose of a GLP-1 receptor agonist (e.g., liraglutide) or a dual GLP-

1/GIP receptor agonist.

- Example Dosing:
 - NPY2R agonist: A dose identified as having a moderate effect in single-dose studies.
 - GLP-1 receptor agonist: A low, well-tolerated dose (e.g., 0.6 mg for liraglutide).
- Tolerability Assessment: Compare the incidence and severity of nausea and vomiting in the combination group to groups receiving each agent alone and a placebo.

3. Formulation Strategies to Modify Release Profile:

- Rationale: A rapid peak in plasma concentration of the NPY2R agonist may trigger nausea. Formulations that provide a slower, more sustained release can maintain therapeutic levels while avoiding high peak concentrations.
- Experimental Protocol:
 - PEGylation: Covalently attaching polyethylene glycol (PEG) to the peptide can increase its half-life and lead to a more sustained release profile.^[2]
 - Method: Synthesize a PEGylated version of the NPY2R agonist. Characterize its in vitro activity and pharmacokinetic profile.
 - Tolerability Assessment: Conduct a dose-escalation study with the PEGylated compound and compare the incidence of nausea and vomiting to the non-PEGylated version at equivalent exposure levels.
 - Depot Formulations: Incorporating the NPY2R agonist into a biodegradable polymer matrix can allow for slow release over an extended period.

4. Development of Biased Agonists:

- Rationale: NPY2R activation triggers multiple downstream signaling pathways. It is hypothesized that the therapeutic effects (e.g., appetite suppression) and the adverse effects (e.g., nausea) may be mediated by different pathways. A "biased" agonist would preferentially activate the therapeutic pathway over the side-effect pathway. For many G-

protein coupled receptors, G-protein signaling is associated with therapeutic effects, while β -arrestin recruitment is linked to receptor desensitization and some adverse effects.[3]

- Experimental Protocol:
 - Design: Synthesize a panel of NPY2R agonist analogs with modifications intended to alter their signaling properties.
 - In Vitro Screening: Use cell-based assays to quantify G-protein activation (e.g., cAMP accumulation) and β -arrestin recruitment for each analog.
 - In Vivo Testing: Select a lead candidate with a strong bias towards G-protein signaling and assess its efficacy and tolerability (e.g., pica model in rodents, which can be an indicator of nausea) compared to a balanced agonist.

Issue 2: Cardiovascular Liabilities Observed in Preclinical Models

Question: Our NPY2R agonist is causing an increase in blood pressure and vasoconstriction in our animal models. How can we address this?

Answer: NPY2R activation can lead to vasoconstriction and an increase in blood pressure.[4]

Strategies to mitigate this include:

1. Dose Optimization:

- Rationale: As with gastrointestinal side effects, cardiovascular effects are often dose-dependent.
- Experimental Protocol:
 - Telemetry Studies: In conscious, freely moving animals (e.g., rats or non-human primates), continuously monitor blood pressure and heart rate using telemetry devices.
 - Dose-Response: Administer single ascending doses of the NPY2R agonist and characterize the dose-response relationship for cardiovascular parameters. Identify the dose range where efficacy is observed without significant cardiovascular changes.

2. Development of Peripherally Restricted Agonists:

- **Rationale:** The desired effects on appetite are primarily mediated by the central nervous system, while cardiovascular effects can be mediated by peripheral NPY2Rs. An agonist that does not cross the blood-brain barrier would not be effective for appetite suppression but could be useful for other indications. Conversely, a centrally-acting agonist with limited peripheral exposure could reduce cardiovascular side effects.
- **Experimental Protocol:**
 - **Pharmacokinetic/Pharmacodynamic (PK/PD) Studies:** Measure the concentration of the NPY2R agonist in the brain and plasma at various time points after administration. Correlate these concentrations with central (e.g., food intake) and peripheral (e.g., blood pressure) effects.
 - **Chemical Modification:** Modify the agonist to alter its ability to cross the blood-brain barrier (e.g., by increasing its size or polarity).

Frequently Asked Questions (FAQs)

Q1: What are the most common tolerability issues with NPY2R agonists?

A1: The most frequently reported adverse events are gastrointestinal, primarily nausea and vomiting, which are often dose-dependent.[5] Cardiovascular effects such as vasoconstriction and increased blood pressure have also been observed.[4]

Q2: How can I quantitatively assess nausea in my clinical trial?

A2: Nausea is a subjective symptom and is best assessed using patient-reported outcome instruments. Validated tools include:

- **Visual Analog Scale (VAS):** A continuous scale, typically a 100 mm line, where patients mark their level of nausea from "no nausea" to "the worst imaginable nausea."
- **Morrow Assessment of Nausea and Emesis (MANE):** A self-report questionnaire that assesses the occurrence, duration, and severity of nausea and vomiting.[6]

- Pregnancy-Unique Quantification of Emesis (PUQE): A scoring system based on the duration of nausea and the number of vomiting and retching episodes.[7][8]

Q3: Is there a preclinical model to predict nausea and vomiting?

A3: Rodents do not vomit, which makes preclinical prediction challenging. However, the pica model is often used as a surrogate. In this model, animals are exposed to a non-nutritive substance like kaolin. An increase in kaolin consumption after administration of a test compound is thought to be indicative of nausea-like behavior.[9]

Q4: What is the primary signaling pathway activated by NPY2R that I should target for biased agonism?

A4: NPY2R is a G α i-coupled receptor. Its activation leads to the inhibition of adenylate cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP).[1] This is considered a primary therapeutic signaling pathway for metabolic applications. NPY2R activation can also stimulate the mitogen-activated protein kinase (MAPK) pathway.[10] The development of a G-protein biased agonist would aim to maximize the G α i-cAMP pathway while minimizing signaling through other pathways that may be associated with adverse effects.

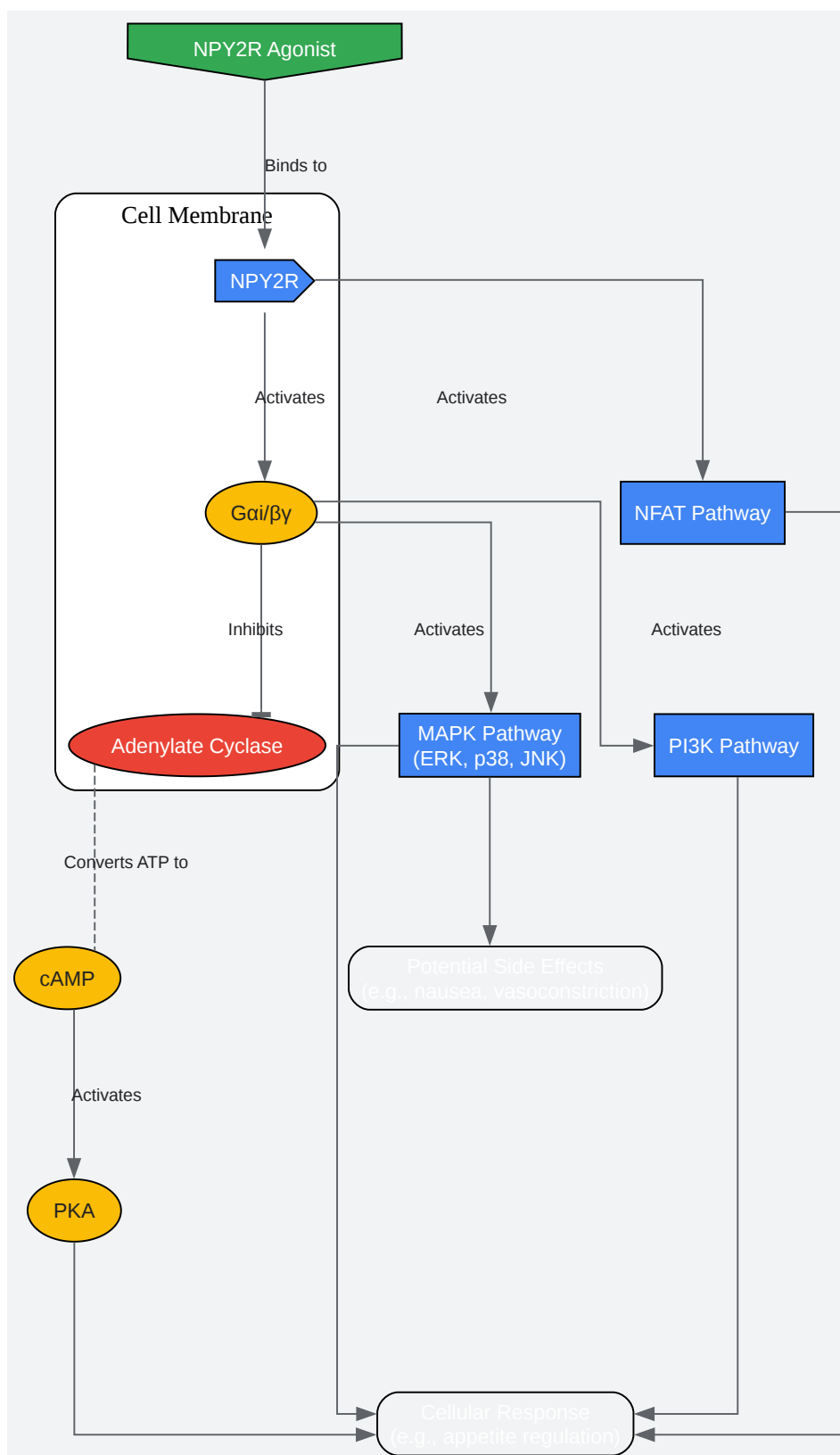
Data on NPY2R Agonist Tolerability

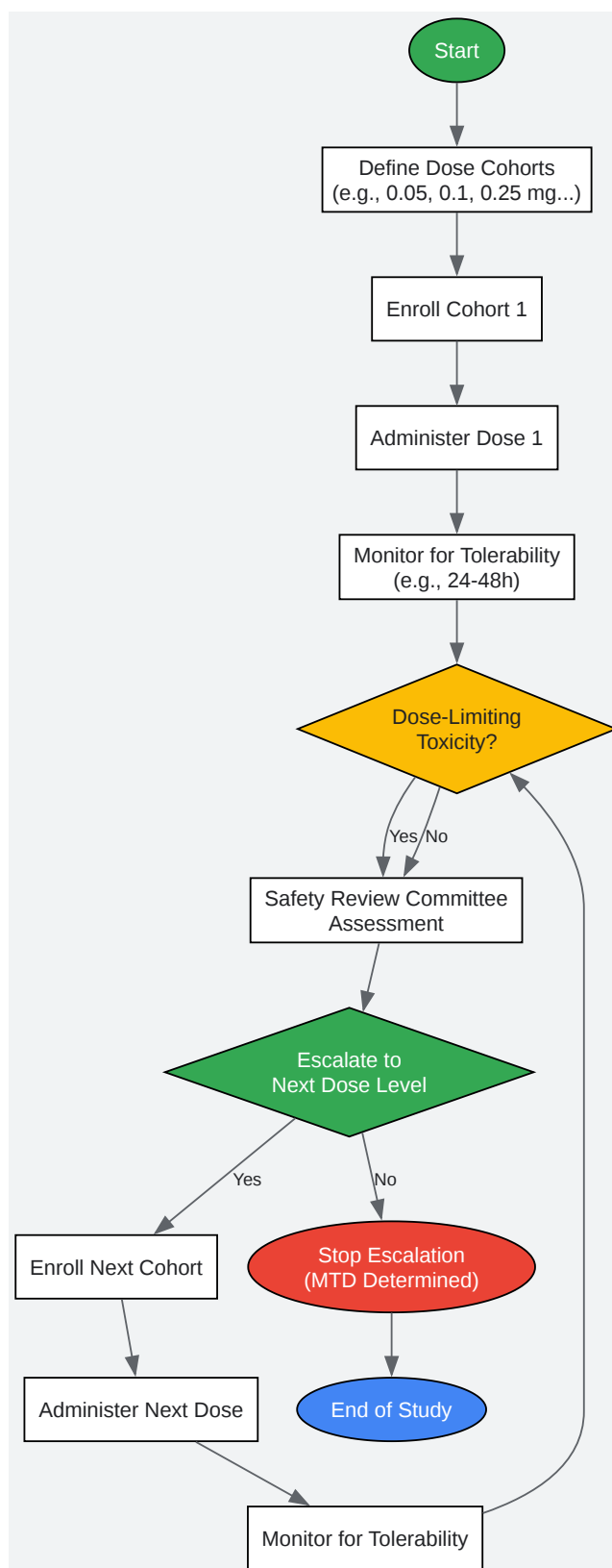
The following table summarizes the reported drug-related adverse events (AEs) from a Phase 1 clinical trial of the NPY2R agonist BI 1820237.[11]

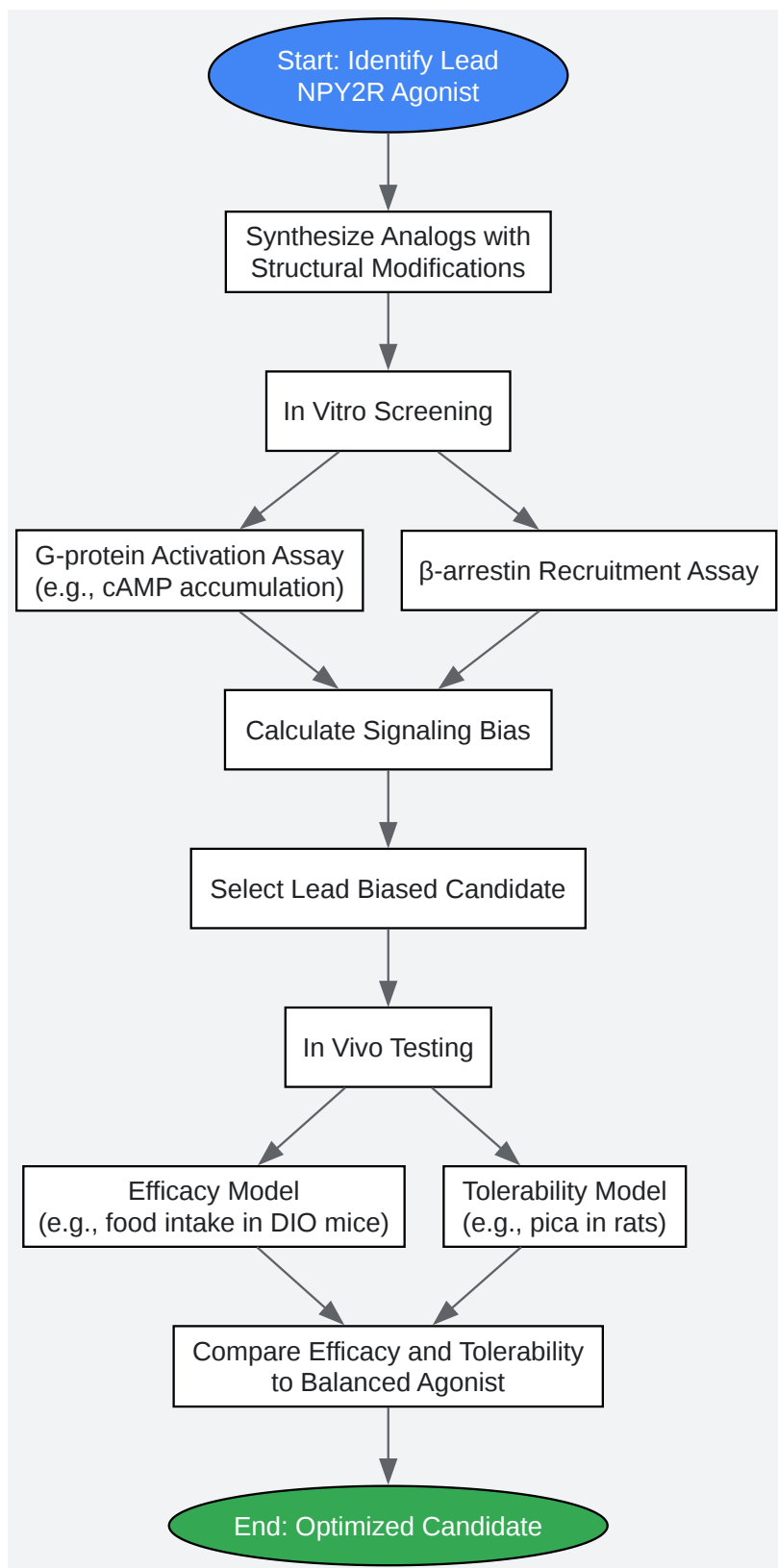
Treatment Group	Dose Range	Percentage of Participants with Drug-Related AEs	Most Common Drug-Related AEs
BI 1820237 (Single Agent)	0.075 - 2.4 mg	39.0%	Gastrointestinal (nausea, vomiting)
BI 1820237 + Liraglutide	0.025 - 1.2 mg (+ 0.6 mg Liraglutide)	30.6%	Gastrointestinal (nausea, vomiting)

Note: The frequency of gastrointestinal adverse events was reported to increase with increasing doses of BI 1820237.[5]

Visualizations







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